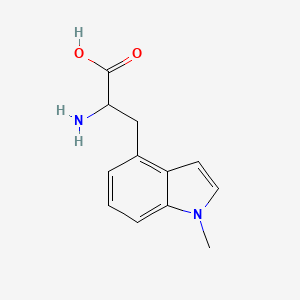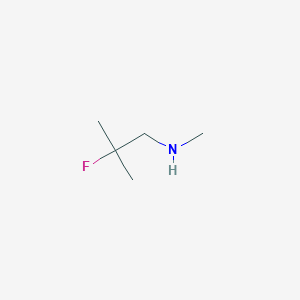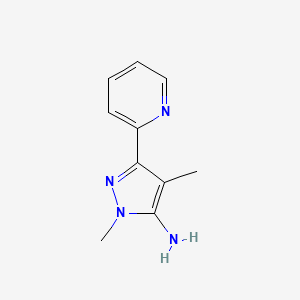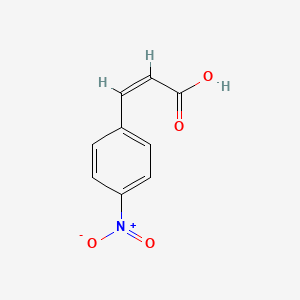![molecular formula C23H23NO3 B15239314 (2R,7S)-4-(3-methoxyphenyl)-3-methyl-5,9-dioxa-3-azatetracyclo[8.8.0.0^{2,7}.0^{13,18}]octadeca-1(10),11,13(18),14,16-pentaene](/img/structure/B15239314.png)
(2R,7S)-4-(3-methoxyphenyl)-3-methyl-5,9-dioxa-3-azatetracyclo[8.8.0.0^{2,7}.0^{13,18}]octadeca-1(10),11,13(18),14,16-pentaene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (2R,7S)-4-(3-methoxyphenyl)-3-methyl-5,9-dioxa-3-azatetracyclo[8.8.0.0{2,7}.0{13,18}]octadeca-1(10),11,13(18),14,16-pentaene is a complex organic molecule with a unique tetracyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,7S)-4-(3-methoxyphenyl)-3-methyl-5,9-dioxa-3-azatetracyclo[8.8.0.0{2,7}.0{13,18}]octadeca-1(10),11,13(18),14,16-pentaene typically involves multiple steps, including the formation of the core tetracyclic structure and the introduction of functional groups. The specific synthetic routes and reaction conditions can vary, but they often involve:
Cyclization reactions: to form the tetracyclic core.
Functional group transformations: to introduce the methoxyphenyl and methyl groups.
Stereoselective reactions: to ensure the correct configuration at the stereocenters.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include:
Scaling up: the reactions to larger batch sizes.
Using catalysts: to improve reaction efficiency.
Implementing purification techniques: such as chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
(2R,7S)-4-(3-methoxyphenyl)-3-methyl-5,9-dioxa-3-azatetracyclo[8.8.0.0{2,7}.0{13,18}]octadeca-1(10),11,13(18),14,16-pentaene can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing agents: such as potassium permanganate or chromium trioxide.
Reducing agents: such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: might yield ketones or carboxylic acids.
Reduction: might yield alcohols or alkanes.
Substitution: might yield halogenated compounds or other derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2R,7S)-4-(3-methoxyphenyl)-3-methyl-5,9-dioxa-3-azatetracyclo[8.8.0.0{2,7}.0{13,18}]octadeca-1(10),11,13(18),14,16-pentaene can be used as a model compound for studying complex ring systems and stereochemistry.
Biology
In biology, this compound may be investigated for its potential biological activity, including interactions with enzymes or receptors.
Medicine
In medicine, researchers might explore its potential as a pharmaceutical agent, particularly if it exhibits any bioactive properties.
Industry
In industry, this compound could be used in the development of new materials or as a precursor for other complex molecules.
Wirkmechanismus
The mechanism of action of (2R,7S)-4-(3-methoxyphenyl)-3-methyl-5,9-dioxa-3-azatetracyclo[8.8.0.0{2,7}.0{13,18}]octadeca-1(10),11,13(18),14,16-pentaene would depend on its specific interactions with molecular targets. This could involve:
Binding to enzymes: and inhibiting their activity.
Interacting with receptors: and modulating their signaling pathways.
Altering cellular processes: through its chemical properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to (2R,7S)-4-(3-methoxyphenyl)-3-methyl-5,9-dioxa-3-azatetracyclo[8.8.0.0{2,7}.0{13,18}]octadeca-1(10),11,13(18),14,16-pentaene include other tetracyclic molecules with similar functional groups and stereochemistry.
Uniqueness
What sets this compound apart is its specific combination of rings, functional groups, and stereocenters, which may confer unique chemical and biological properties.
Eigenschaften
Molekularformel |
C23H23NO3 |
|---|---|
Molekulargewicht |
361.4 g/mol |
IUPAC-Name |
(2S,7R)-4-(3-methoxyphenyl)-3-methyl-5,9-dioxa-3-azatetracyclo[8.8.0.02,7.013,18]octadeca-1(10),11,13,15,17-pentaene |
InChI |
InChI=1S/C23H23NO3/c1-24-22-17(14-27-23(24)16-7-5-8-18(12-16)25-2)13-26-20-11-10-15-6-3-4-9-19(15)21(20)22/h3-12,17,22-23H,13-14H2,1-2H3/t17-,22+,23?/m1/s1 |
InChI-Schlüssel |
OQTRZNBJZPYJRW-QWLMFLSESA-N |
Isomerische SMILES |
CN1[C@H]2[C@@H](COC1C3=CC(=CC=C3)OC)COC4=C2C5=CC=CC=C5C=C4 |
Kanonische SMILES |
CN1C2C(COC1C3=CC(=CC=C3)OC)COC4=C2C5=CC=CC=C5C=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Methyl-1',5',6',7'-tetrahydrospiro[cyclopentane-1,4'-imidazo[4,5-c]pyridine]](/img/structure/B15239239.png)

![7-(Difluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B15239250.png)
![1-[2-(1-Methyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazol-4-amine](/img/structure/B15239260.png)


![5,7-Diethyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B15239269.png)




amine](/img/structure/B15239309.png)
![(1S,3R,7R,10S,13S,14R,15S,17R)-1,15-dihydroxy-17-[(1S,2S)-1-hydroxy-1-[(2S)-4-methyl-5-oxo-2H-furan-2-yl]propan-2-yl]-9,9,14-trimethyl-4,8-dioxapentacyclo[11.7.0.03,7.03,10.014,18]icos-18-en-5-one](/img/structure/B15239323.png)
